molecular formula C10H11F2NO5S B6661442 3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]propanoic acid

3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]propanoic acid

Cat. No.: B6661442
M. Wt: 295.26 g/mol
InChI Key: PZSBJNXSUVZMPB-UHFFFAOYSA-N
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Description

3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]propanoic acid is a chemical compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a sulfonylamino group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group, followed by sulfonylation and subsequent coupling with a propanoic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation and sulfonylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the sulfonylamino group can modulate its reactivity and stability. These interactions can lead to the modulation of biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-[[2-(Trifluoromethoxy)phenyl]sulfonylamino]propanoic acid
  • 3-[[2-(Methoxy)phenyl]sulfonylamino]propanoic acid
  • 3-[[2-(Ethoxy)phenyl]sulfonylamino]propanoic acid

Uniqueness

3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]propanoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can result in different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[[2-(difluoromethoxy)phenyl]sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO5S/c11-10(12)18-7-3-1-2-4-8(7)19(16,17)13-6-5-9(14)15/h1-4,10,13H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSBJNXSUVZMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)F)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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